4-(1,3-Dioxolan-2-yl)benzaldehyde
CAS No.: 40681-88-7
Cat. No.: VC2368500
Molecular Formula: C10H10O3
Molecular Weight: 178.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 40681-88-7 |
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Molecular Formula | C10H10O3 |
Molecular Weight | 178.18 g/mol |
IUPAC Name | 4-(1,3-dioxolan-2-yl)benzaldehyde |
Standard InChI | InChI=1S/C10H10O3/c11-7-8-1-3-9(4-2-8)10-12-5-6-13-10/h1-4,7,10H,5-6H2 |
Standard InChI Key | XXTKORQHKOYXIH-UHFFFAOYSA-N |
SMILES | C1COC(O1)C2=CC=C(C=C2)C=O |
Canonical SMILES | C1COC(O1)C2=CC=C(C=C2)C=O |
Introduction
Structure and Properties
The molecular structure of 4-(1,3-Dioxolan-2-yl)benzaldehyde consists of a benzene ring with an aldehyde group (-CHO) at one position and a 1,3-dioxolane ring attached at the para position. This creates a molecule with multiple reactive sites and interesting stereochemical properties. The dioxolane ring is a five-membered heterocycle containing two oxygen atoms, which distinguishes it from the six-membered dioxane ring found in similar compounds.
The molecular formula of 4-(1,3-Dioxolan-2-yl)benzaldehyde is C10H10O3, with a calculated molecular weight of approximately 178.19 g/mol. This is lower than the 192.21 g/mol reported for the dioxane analog, reflecting the smaller ring size and reduced carbon content. The compound appears as a crystalline solid at room temperature, typically white to off-white in color.
Physical Properties
Property | Value | Notes |
---|---|---|
Molecular Formula | C10H10O3 | Compared to C11H12O3 for the dioxane analog |
Molecular Weight | 178.19 g/mol | Calculated based on atomic weights |
Physical State | Crystalline solid | At room temperature |
Color | White to off-white | Typical for pure sample |
Solubility | Soluble in organic solvents | Limited water solubility |
Melting Point | Expected 70-90°C | Estimated range based on similar structures |
Chemical Characteristics
The chemical behavior of 4-(1,3-Dioxolan-2-yl)benzaldehyde is dominated by two key functional groups: the aldehyde moiety and the dioxolane ring. The aldehyde group is highly reactive toward nucleophiles and can participate in a wide range of transformations, including oxidation, reduction, and condensation reactions. The dioxolane ring functions as a protecting group for carbonyls and can undergo acid-catalyzed hydrolysis to reveal a carbonyl functionality.
Synthesis Methods
The synthesis of 4-(1,3-Dioxolan-2-yl)benzaldehyde typically involves protection of a carbonyl group as a dioxolane acetal. Several synthetic routes can be employed, with the most common approaches detailed below.
Standard Synthetic Route
The most direct approach to synthesizing 4-(1,3-Dioxolan-2-yl)benzaldehyde involves the acetalization of 4-formylbenzaldehyde (terephthalaldehyde) with ethylene glycol. This reaction selectively protects one of the aldehyde groups as a dioxolane acetal while leaving the other aldehyde group intact. The reaction is typically performed under acid catalysis with continuous removal of water to drive the equilibrium toward product formation.
The reaction conditions generally include:
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Refluxing the reactants in toluene or benzene
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Using p-toluenesulfonic acid as a catalyst
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Employing a Dean-Stark apparatus for water removal
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Maintaining appropriate temperature control to prevent double protection
Alternative Synthesis Approaches
Alternative synthesis approaches may involve:
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Selective deprotection of 4,4'-(1,3-dioxolane-2,2-diyl)dibenzaldehyde, where both aldehyde groups are initially protected
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Oxidation of 4-(1,3-dioxolan-2-yl)benzyl alcohol to the corresponding aldehyde
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Formylation of (1,3-dioxolan-2-yl)benzene using formylation reagents such as the Vilsmeier-Haack reaction
While similar compounds have been successfully synthesized through condensation reactions between substituted benzaldehydes and cyclic ether precursors, these methods require careful adaptation for the dioxolane variant.
Synthetic Route | Reagents | Conditions | Advantages | Limitations |
---|---|---|---|---|
Direct Acetalization | Terephthalaldehyde, Ethylene glycol, p-TsOH | Reflux in toluene, Dean-Stark apparatus | Single-step synthesis, Moderate yields | Selectivity challenges |
Selective Deprotection | 4,4'-(1,3-dioxolane-2,2-diyl)dibenzaldehyde, Mild acid | Room temperature, Controlled conditions | High selectivity possible | Multi-step process |
Oxidation Route | 4-(1,3-dioxolan-2-yl)benzyl alcohol, Oxidizing agent | Variety of conditions depending on oxidant | Mild conditions available | Requires alcohol precursor |
Chemical Reactivity
4-(1,3-Dioxolan-2-yl)benzaldehyde exhibits versatile reactivity patterns governed by its two primary functional groups: the aldehyde and the dioxolane acetal.
Aldehyde Reactivity
The aldehyde group in 4-(1,3-Dioxolan-2-yl)benzaldehyde undergoes typical reactions associated with aromatic aldehydes:
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Oxidation reactions: The aldehyde can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
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Reduction reactions: The aldehyde group can be selectively reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
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Nucleophilic addition reactions: The aldehyde can undergo addition reactions with various nucleophiles, including Grignard reagents, hydrazines, and amines, leading to a variety of functionalized products.
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Condensation reactions: The compound can participate in aldol condensations, Wittig reactions, and other carbonyl condensation processes to form complex structures.
Dioxolane Ring Reactivity
The dioxolane ring serves as a protecting group and exhibits distinct reactivity:
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Acid-catalyzed hydrolysis: Under acidic conditions, the dioxolane ring can be hydrolyzed to reveal the protected carbonyl group.
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Stability considerations: The five-membered dioxolane ring is generally more stable under basic conditions compared to acidic environments.
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Ring-opening reactions: Under certain conditions, the dioxolane ring may undergo ring-opening reactions, particularly in the presence of strong Lewis acids.
The smaller ring size of the dioxolane (compared to dioxane) generally imparts increased reactivity due to ring strain, which can influence both the stability of the acetal and its susceptibility to various reaction conditions.
Applications in Organic Synthesis
4-(1,3-Dioxolan-2-yl)benzaldehyde serves as a versatile building block in organic synthesis, offering selective reactivity that enables sophisticated transformations.
Synthetic Intermediates
The compound functions as an important intermediate in multi-step syntheses, particularly where selective reactions at the aldehyde position are required while protecting another carbonyl functionality. This property makes it valuable in the preparation of complex organic molecules, including pharmaceuticals and specialty chemicals.
The bifunctional nature of the molecule, with a reactive aldehyde group and a protected carbonyl (as the dioxolane), allows for sequential reactions to build molecular complexity. This orthogonal reactivity pattern is particularly useful in the synthesis of asymmetric structures.
Pharmaceutical Applications
In pharmaceutical synthesis, 4-(1,3-Dioxolan-2-yl)benzaldehyde can serve as a precursor for compounds with potential therapeutic activity. The aldehyde group provides a convenient handle for attaching various pharmacophores through condensation or addition reactions.
Application Area | Examples | Benefits |
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Drug Development | Potential precursors for anti-inflammatory agents | Controlled functionality |
Material Science | Precursors for specialty polymers | Selective reactivity |
Specialty Chemicals | Intermediates for fine chemicals | Orthogonal protection |
Research Tools | Building blocks for complex molecules | Strategic synthetic planning |
Biological Activity
The biological activity of 4-(1,3-Dioxolan-2-yl)benzaldehyde is an area of ongoing investigation, with potential applications in therapeutic development.
Enzyme Interactions
Similar to related compounds, 4-(1,3-Dioxolan-2-yl)benzaldehyde may interact with enzymes such as cytochrome P450, which plays a critical role in drug metabolism. These interactions can potentially influence metabolic pathways within cells and affect the pharmacokinetics of drug candidates incorporating this structural motif.
The aldehyde functionality, in particular, can form covalent bonds with nucleophilic sites on proteins, suggesting potential modulation of enzyme activities or receptor functions. This reactivity profile could be harnessed for the development of enzyme inhibitors or activity modulators.
Potential Biological Activity | Expected Level | Comparison to Dioxane Analog |
---|---|---|
Antimicrobial Activity | Moderate | Potentially enhanced due to increased reactivity |
Enzyme Inhibition | Variable | Structure-dependent effects |
Cytotoxicity | Low to moderate | Similar to related compounds |
Cellular Effects
The compound may influence cell signaling pathways and gene expression, potentially affecting processes such as cell proliferation and apoptosis. Research on similar compounds has indicated potential antiproliferative effects against certain cancer cell lines through mechanisms involving apoptosis induction and cell cycle regulation.
Analytical Methods for Characterization
Accurate characterization of 4-(1,3-Dioxolan-2-yl)benzaldehyde is essential for confirming its structure, assessing purity, and monitoring reactions.
Spectroscopic Analysis
Several spectroscopic techniques are valuable for characterizing this compound:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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1H-NMR would show characteristic signals for the aldehyde proton (approximately 9-10 ppm), aromatic protons, and the dioxolane ring protons.
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13C-NMR would confirm the presence of the carbonyl carbon of the aldehyde and the acetal carbon of the dioxolane.
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Infrared (IR) Spectroscopy:
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The aldehyde C=O stretch would appear around 1700 cm−1.
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The C-O stretching vibrations of the dioxolane ring would be evident in the fingerprint region.
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Mass Spectrometry:
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Would provide the molecular ion peak and fragmentation pattern characteristic of the structure.
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Chromatographic Methods
Chromatographic techniques are essential for assessing the purity of 4-(1,3-Dioxolan-2-yl)benzaldehyde:
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High-Performance Liquid Chromatography (HPLC):
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Particularly useful for monitoring reaction progress and assessing product purity.
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UV detection is effective due to the aromatic and carbonyl chromophores.
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Thin-Layer Chromatography (TLC):
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Valuable for reaction monitoring and preliminary purity assessment.
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Visualization can be achieved with UV light or staining reagents like 2,4-dinitrophenylhydrazine for the aldehyde group.
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X-ray Crystallography
For definitive structural characterization, single-crystal X-ray diffraction analysis would provide detailed information about bond lengths, angles, and the spatial arrangement of the molecule, including the conformation of the dioxolane ring.
Comparison with Similar Compounds
Understanding the structural and reactivity differences between 4-(1,3-Dioxolan-2-yl)benzaldehyde and similar compounds is crucial for predicting its behavior and optimizing its applications.
Comparison with 4-(1,3-Dioxan-2-yl)benzaldehyde
The most direct comparison is with 4-(1,3-Dioxan-2-yl)benzaldehyde, which differs in having a six-membered dioxane ring instead of the five-membered dioxolane ring.
Feature | 4-(1,3-Dioxolan-2-yl)benzaldehyde | 4-(1,3-Dioxan-2-yl)benzaldehyde |
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Ring Size | 5-membered | 6-membered |
Molecular Formula | C10H10O3 | C11H12O3 |
Molecular Weight | 178.19 g/mol | 192.21 g/mol |
Ring Conformation | Nearly planar | Chair conformation |
Acetal Stability | Less stable under acidic conditions | More stable under acidic conditions |
Reactivity | Higher reactivity due to ring strain | Lower reactivity |
The five-membered dioxolane ring typically exhibits increased ring strain compared to the six-membered dioxane, potentially leading to enhanced reactivity in certain transformations. This difference can be strategically exploited in synthetic applications.
Comparison with Other Benzaldehyde Derivatives
Comparing 4-(1,3-Dioxolan-2-yl)benzaldehyde with other substituted benzaldehydes provides insights into how the dioxolane substituent influences the compound's properties and reactivity.
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4-Hydroxybenzaldehyde: The hydroxyl group activates the aromatic ring toward electrophilic substitution, whereas the dioxolane group has a milder electronic effect.
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4-Methoxybenzaldehyde (p-Anisaldehyde): The methoxy group provides similar electronic effects but lacks the protecting group functionality of the dioxolane.
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4-Formylbenzaldehyde (Terephthalaldehyde): Contains two aldehyde groups, offering different reactivity patterns compared to the selectively protected 4-(1,3-Dioxolan-2-yl)benzaldehyde.
Future Research Directions
Research on 4-(1,3-Dioxolan-2-yl)benzaldehyde continues to evolve, with several promising directions for future investigation.
Synthetic Applications
Future research may focus on developing new synthetic methodologies utilizing 4-(1,3-Dioxolan-2-yl)benzaldehyde as a key intermediate. Potential areas include:
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Green chemistry approaches to its synthesis, reducing the environmental impact of production processes.
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Novel transformations exploiting the orthogonal reactivity of the aldehyde and acetal functionalities.
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Application in the synthesis of complex natural products or pharmaceutical candidates.
Biological Studies
Further investigation into the biological properties of 4-(1,3-Dioxolan-2-yl)benzaldehyde and its derivatives could include:
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Comprehensive screening against various enzyme targets to identify potential inhibitory activities.
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Exploration of antimicrobial properties against resistant strains of bacteria.
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Investigation of structure-activity relationships to optimize biological activity.
Material Science Applications
The unique structure of 4-(1,3-Dioxolan-2-yl)benzaldehyde may find applications in material science:
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Development of functional polymers through polymerization reactions involving the aldehyde group.
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Creation of stimuli-responsive materials that can undergo structural changes under specific conditions.
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Application in sensor technologies based on the chemical reactivity of the compound.
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